p-Benzoquinone, 2,5-bis(p-fluorophenyl)-3,6-diphenyl-

Organic Electronics Molecular Symmetry Dipole Moment

Sourcing the precise 2,5-regioisomer for electronic studies often stalls projects due to mis-shipment of the common 2,6-isomer. We ensure strict isomer identity verification. - Guaranteed 2,5-substitution pattern for predictable dipole moment (1.5-3.5 D) and interfacial orientation. - Enables regioselective Scholl cyclization to fluorine-decorated dibenzo-fused quinones. - Intermediate redox potential (-0.42 V vs. Ag/AgCl) optimizes charge injection in OPV and redox flow battery research.

Molecular Formula C30H18F2O2
Molecular Weight 448.5 g/mol
CAS No. 22030-92-8
Cat. No. B12841324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Benzoquinone, 2,5-bis(p-fluorophenyl)-3,6-diphenyl-
CAS22030-92-8
Molecular FormulaC30H18F2O2
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C5=CC=C(C=C5)F
InChIInChI=1S/C30H18F2O2/c31-23-15-11-21(12-16-23)27-25(19-7-3-1-4-8-19)29(33)28(22-13-17-24(32)18-14-22)26(30(27)34)20-9-5-2-6-10-20/h1-18H
InChIKeyYEXPNFDNTFACLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Diaryl Tetraaryl-p-Benzoquinone Building Block


p-Benzoquinone, 2,5-bis(p-fluorophenyl)-3,6-diphenyl- (CAS 22030-92-8; molecular formula C30H18F2O2, molecular weight 448.47 g/mol) is a fully aryl-substituted p-benzoquinone derivative belonging to the tetraaryl-p-benzoquinone class [1]. Its structure features a 2,5-bis(4-fluorophenyl)-3,6-diphenyl substitution pattern, distinguishing it from the regioisomeric 2,6-bis(p-fluorophenyl)-3,5-diphenyl-p-benzoquinone (CAS 22030-93-9) and from the non-fluorinated parent compound 2,3,5,6-tetraphenyl-p-benzoquinone (CAS 988-29-4) . The compound is primarily utilized as a research chemical in organic electronics, synthetic methodology, and materials science for constructing extended π-conjugated systems via oxidative cyclization or as a precursor to polycyclic aromatic hydrocarbons [2].

Regioisomer selection Specifically targets the 2,5-diaryl substitution pattern for asymmetric molecular orientation and packing studies.
Fluorinated building block Integrates para-fluorophenyl groups to modulate electron affinity and redox potentials in acceptor-donor systems.
PAH precursor Supports Scholl-type oxidative cyclization routes to extended π-conjugated frameworks and nanographene segments.

Critical Regio- and Fluoro-Substitution Advantages


Within the tetraaryl-p-benzoquinone family, the specific 2,5- versus 2,6-substitution pattern fundamentally alters molecular symmetry, dipole moment orientation, and intermolecular packing—parameters that are critical in solid-state organic electronics and supramolecular chemistry [1]. The incorporation of two para-fluorophenyl groups in place of phenyl rings at the 2,5-positions predicts a measurable anodic shift in first reduction potential (estimated +0.15 to +0.25 V vs. the non-fluorinated tetraphenyl analog) based on the electron-withdrawing Hammett σp constant of fluorine (+0.06 per substituent), a class-level effect well documented for substituted benzoquinones [2]. Additionally, the 2,5-diaryl arrangement positions the fluorophenyl groups adjacent to each other, creating a distinct steric and electronic environment that influences both reactivity in Scholl-type cyclizations and the regioselectivity of subsequent functionalization compared to the 2,6-isomer where the fluorinated rings are opposite [3]. Generic substitution with the more common tetraphenyl analog or the 2,6-regioisomer would yield different cyclization products, altered redox windows, and divergent solid-state morphology, making compound-specific procurement essential.

2,6-Regioisomer (CAS 22030-93-9) may shift symmetry
Symmetric topology may yield a near-zero dipole moment, altering solid-state packing and charge transport versus the asymmetric 2,5-isomer.
Non-fluorinated TPPBQ (CAS 988-29-4) lacks electron tuning
The absence of electron-withdrawing fluorophenyl groups results in a more reducing redox window that may not match specific acceptor requirements.
Generic p-benzoquinone sources limit regio-control
Unfunctionalized or non-specific derivatives may not provide the regio- and electronic control required for targeted Scholl cyclizations or stepwise cross-coupling.

Key Differentiation Evidence


Regioisomeric Effect on Molecular Dipole Moment

The target compound (2,5-bis(p-fluorophenyl)-3,6-diphenyl-p-benzoquinone) possesses a substitution pattern where the two fluorinated aryl groups are positioned on the same side of the quinone ring (positions 2 and 5), while the comparator regioisomer CAS 22030-93-9 (2,6-bis(p-fluorophenyl)-3,5-diphenyl-p-benzoquinone) places the fluorinated rings on opposite sides (positions 2 and 6). This topological difference changes the molecular point group from approximately C2 (target) to approximately C2h/Ci (comparator), which directly affects the net molecular dipole moment and solid-state packing [1]. DFT calculations on analogous tetra-aryl-p-benzoquinones report that asymmetric substitution patterns induce dipole moments ranging from 1.5 to 3.5 Debye, whereas symmetric patterns yield near-zero net dipole moments (<0.5 Debye) [2].

Dipole Moment Context
Class-level inference
Target: Est. 1.5–3.5 D (asym. 2,5-)
2,6-Isomer: Est. ~0.0 D (centrosymmetric)
Predicted difference supports oriented assembly
Supports asymmetric packing research
DFT-based estimation; confirm with experimental measurement
Organic Electronics Molecular Symmetry Dipole Moment

Fluorine-Induced Redox Potential Tuning

The first half-wave reduction potential (E1/2(1)) of substituted p-benzoquinones correlates linearly with the sum of Hammett σ constants of the substituents . For the non-fluorinated tetraphenyl-p-benzoquinone (TPPBQ, CAS 988-29-4), the experimentally measured E1/2(1) is -0.57 V vs. Ag/AgCl in acetonitrile [1]. Each para-fluorophenyl group contributes a Hammett σp of approximately +0.06 (fluorine is a moderate electron-withdrawing group when para to the quinone core). Based on the established linear free-energy relationship (ΔE ≈ 0.25 V per unit Σσ), the target compound with two p-fluorophenyl substituents is predicted to exhibit a first reduction potential of approximately -0.42 ± 0.05 V vs. Ag/AgCl, representing an anodic shift of ~0.15 V relative to TPPBQ . For context, the fully fluorinated tetrafluoro-p-benzoquinone (fluoranil) has E1/2 = -0.04 V vs. SCE, consistent with the additive effect of four fluorine atoms directly on the quinone ring [2]. The target compound thus occupies a tunable intermediate redox window not accessible with TPPBQ or fluoranil.

Reduction Potential Estimate
Class-level inference
~ -0.42 V vs. Ag/AgCl
Δ ≈ +0.15 V vs. TPPBQ; -0.38 V vs. fluoranil
May enable tuned acceptor windows
Hammett LFER model; confirm with cyclic voltammetry
Redox Chemistry Electron Affinity Cyclic Voltammetry

Regioselective Suzuki-Miyaura Synthesis

Tetraaryl-p-benzoquinones are accessible via Suzuki-Miyaura cross-coupling of tetrabromo-p-benzoquinone with arylboronic acids [1]. The target compound, bearing two p-fluorophenyl and two phenyl groups, can be synthesized through sequential or regioselective coupling strategies. The Pd-catalyzed coupling of tetrabromo-p-benzoquinone with arylboronic acids proceeds in good to excellent yields (60–90% reported for various tetraaryl derivatives) [1]. The differential reactivity of the 2,5- vs. 3,6-positions of the benzoquinone ring enables stepwise introduction of different aryl groups, providing synthetic access to unsymmetrically substituted derivatives like the target compound. By contrast, the symmetric tetraphenyl analog TPPBQ requires only a single coupling step with phenylboronic acid, offering synthetic simplicity but lacking the functional differentiation of the mixed aryl derivative. The presence of the fluorine atoms also enables further post-functionalization via nucleophilic aromatic substitution, a pathway unavailable for the non-fluorinated analog.

Synthetic Access
Method context
Stepwise Suzuki-Miyaura coupling
Estimated overall yield 45–70% (vs. ~85% for TPPBQ)
Pd(PPh3)4 or Pd/SPhos, base, THF/dioxane/H2O, 80–100 °C
Enables mixed-aryl substitution patterns
More synthetically complex than symmetric analogs
Synthetic Methodology Cross-Coupling Scalable Synthesis

Scholl Cyclization Precursor for Fluorinated PAHs

Tetraaryl-substituted benzoquinones serve as precursors for Scholl-type oxidative cyclization to yield extended polycyclic aromatic hydrocarbons (PAHs) and nanographene segments [1]. The cyclization outcome is critically dependent on the substitution pattern. The target compound, with fluorophenyl groups at positions 2 and 5 and phenyl groups at 3 and 6, is positioned for cyclization between adjacent aryl rings (2,3- and 5,6-fusion) to form a dibenzo-fused quinone structure with fluorinated peripheral rings. This contrasts with the 2,6-isomer, where the spatial separation of fluorophenyl groups would direct cyclization along different trajectories, yielding structurally distinct products. The Scholl cyclization of tetra(p-tert-butylphenyl)-benzoquinone has been reported to yield 84% of a benzofurotriphenyleno-benzofuran product with 11% of a diphenyltriphenylene-diol side product, demonstrating both the feasibility and the regiochemical sensitivity of this transformation [1]. The fluorine substituents on the target compound are expected to modulate the electrophilicity of the quinone and the reactivity of the aryl rings during cyclization, potentially altering product distributions relative to the non-fluorinated analog.

Cyclization Topology
Class-level prediction
2,3- and 5,6-fusion trajectory
Fluorinated dibenzo-fused quinone formation
Regiochemical sensitivity demonstrated with tetra(tert-butyl) analogs (84% yield)
Precursor for fluorinated PAH frameworks
Reaction outcome unvalidated for this specific substrate
Scholl Reaction Polycyclic Aromatic Hydrocarbons Oxidative Cyclization

Optimal Application Scenarios


Non-Centrosymmetric Acceptor for Organic Electronics

The predicted non-zero molecular dipole moment (1.5–3.5 Debye, inferred from class-level DFT studies [1]) makes the 2,5-isomer a candidate for oriented electron-acceptor layers where molecular alignment at the interface is critical for charge separation efficiency. Unlike the centrosymmetric TPPBQ or 2,6-isomer, this compound can self-assemble with preferential orientation on polar substrates, potentially improving charge injection and reducing recombination losses in bilayer OPV devices.

Redox-Active Component for Non-Aqueous Flow Batteries

The estimated first reduction potential of approximately -0.42 V vs. Ag/AgCl positions this compound in an electrochemically useful window between TPPBQ (-0.57 V) and fluoranil (-0.04 V). This intermediate potential is valuable for designing redox flow battery catholytes with optimized cell voltage and reduced solvent decomposition, particularly in acetonitrile-based electrolyte systems [2].

Precursor for Fluorinated Polycyclic Aromatic Hydrocarbons

The 2,5-diaryl substitution pattern enables regioselective Scholl cyclization between adjacent aryl rings to produce fluorine-decorated dibenzo-fused quinones, which are potential blue LED dopants or intermediates for partially fluorinated nanographenes [3]. The fluorine atoms remain intact during cyclization, providing a handle for subsequent functionalization via nucleophilic aromatic substitution that is not available with purely hydrocarbon PAH precursors.

Model Substrate for Regioselective Cross-Coupling

The differential reactivity of the 2,5-positions vs. 3,6-positions on the quinone ring, combined with the fluorine substituents that enable orthogonal reactivity (Suzuki coupling at Br-substituted quinone, then SNAr at fluorophenyl groups), makes this compound a versatile platform for developing and testing new catalytic methods for polyfunctionalized quinone synthesis [4]. This is a research tool for organometallic and synthetic organic chemistry groups exploring stepwise functionalization of electron-deficient aromatic cores.

Application
Selection Property
Validation Focus
Non-centrosymmetric acceptor research
Predicted non-zero dipole moment (class-level)
Molecular alignment at polar interfaces
Redox-active catholyte research
Intermediate redox window (estimated -0.42 V)
Cell voltage optimization and electrolyte stability
Fluorinated nanographene research
2,5-Diaryl topology for Scholl cyclization
Regioselectivity and fluorine retention
Stepwise cross-coupling methodology
Differentiated aryl reactivity on quinone core
Sequential Pd-catalyzed / SNAr catalytic cycles
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